molecular formula C9H14N2 B13816676 2,3-dimethyl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyrazine

2,3-dimethyl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyrazine

Cat. No.: B13816676
M. Wt: 150.22 g/mol
InChI Key: UEXCOFAQSFOTPJ-UHFFFAOYSA-N
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Description

2,3-Dimethyl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyrazine is an organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its structure consists of a cyclopentane ring fused with a pyrazine ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethyl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dimethyl-1,3-butadiene with hydrazine derivatives under acidic conditions to form the desired bicyclic structure. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl groups, to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions often involve halogenating agents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.

Major Products

The major products formed from these reactions include various substituted pyrazine derivatives, which can be further utilized in different applications.

Scientific Research Applications

2,3-Dimethyl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyrazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3-dimethyl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethyl-5,6,7,7a-tetrahydrocyclopenta[c]pyran-1(4aH)-one
  • 4,7-Dimethyl-5,6,7,7a-tetrahydrocyclopenta[c]pyran-1(4aH)-one
  • Nepetalactone

Uniqueness

2,3-Dimethyl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyrazine is unique due to its fused bicyclic structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

2,3-dimethyl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyrazine

InChI

InChI=1S/C9H14N2/c1-6-7(2)11-9-5-3-4-8(9)10-6/h8-9H,3-5H2,1-2H3

InChI Key

UEXCOFAQSFOTPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2CCCC2N=C1C

Origin of Product

United States

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